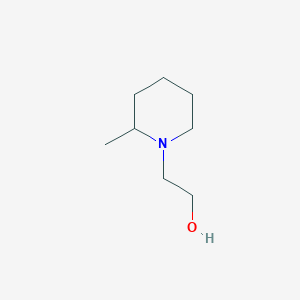

2-(2-Methylpiperidin-1-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIISPCCJPFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504347 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-74-3 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Piperidine Based Amino Alcohols in Synthetic Chemistry

Piperidine-based amino alcohols represent a crucial class of compounds in synthetic chemistry, largely due to the prevalence of the piperidine (B6355638) scaffold in pharmacologically active agents and natural products. whiterose.ac.uk The piperidine ring provides a three-dimensional framework that is instrumental in defining the spatial arrangement of functional groups, which in turn governs molecular interactions with biological targets.

The synthesis of these molecules is a well-established area of organic chemistry. General methods for preparing amino alcohols include the condensation of halogen-substituted alcohols with secondary amines or the ring-opening of epoxides like ethylene (B1197577) oxide with an appropriate amine. illinois.edu More advanced and stereoselective methods have also been developed, such as the transformation of aziridines into stereodefined piperidines. nih.gov The cyclization of amino alcohols is another common strategy to produce various cyclic amines, including piperidines. organic-chemistry.org

Beyond their role as synthetic intermediates, piperidine-based amino alcohols are widely employed as chiral ligands in asymmetric catalysis. Their ability to coordinate with metal centers, coupled with the chiral environment provided by the substituted piperidine ring, enables the enantioselective synthesis of a wide range of molecules. For instance, amino alcohols are effective ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes. acs.org The dual functionality of the amino and alcohol groups allows for the formation of stable metal complexes that facilitate highly selective chemical transformations.

Emerging Research Trajectories for 2 2 Methylpiperidin 1 Yl Ethanol Within Chemical Sciences

General Synthetic Strategies for Piperidine and Amino Alcohol Scaffolds

General strategies for assembling piperidine and amino alcohol structures form the foundation for the synthesis of the target molecule. These include classical reactions that have been refined for efficiency and selectivity.

Reductive amination is a powerful and widely used method for forming C-N bonds. psu.eduokstate.edu In the context of this compound, this could involve the reaction of 2-methylpiperidine (B94953) with an ethanol-bearing aldehyde, such as 2-hydroxyacetaldehyde or a protected equivalent. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN), being common choices due to their mildness and selectivity. google.comscielo.org.mx For instance, NaBH₃CN is particularly effective as it can be used in a range of organic solvents and is less likely to cause side reactions. google.com The choice of solvent and the presence of catalysts, such as cation exchange resins (e.g., DOWEX(R)50WX8), can significantly influence reaction times and yields. scielo.org.mx

Alternatively, the alcohol functionality can be introduced by the reduction of a carbonyl group already present in the N-substituted piperidine. For example, N-acylation of 2-methylpiperidine with an appropriate acyl chloride followed by reduction of the resulting amide or ketone would yield the target amino alcohol. Lithium aluminium hydride (LAH) is a potent reducing agent capable of reducing amides to amines. google.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, selective for carbonyls | Less reactive towards imines |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Enamines | Stable in protic solvents, selective for iminium ions | Toxic cyanide byproduct |

| Lithium Aluminium Hydride (LAH) | Esters, Amides, Carboxylic Acids | Very powerful reducing agent | Highly reactive with water and protic solvents |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Imines, Alkenes, Alkynes | "Green" reagent, high efficiency | Requires specialized equipment (pressure vessel) |

Direct N-alkylation of 2-methylpiperidine represents the most straightforward conceptual approach to synthesizing this compound. This typically involves the reaction of 2-methylpiperidine with a two-carbon electrophile containing a hydroxyl group or a precursor. A common and effective reagent for this purpose is ethylene oxide. The ring-opening of the strained epoxide by the nucleophilic piperidine nitrogen directly furnishes the desired β-amino alcohol.

Another common strategy is the use of 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, in a nucleophilic substitution reaction. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent is also critical, with polar aprotic solvents often being favored.

The functionalization can also be achieved through a two-step process involving alkylation with an ester-containing fragment, such as ethyl 2-bromoacetate, followed by reduction of the ester to the primary alcohol. This approach offers flexibility in the choice of the linking chain. A patent describes the reaction of pentanediol (B8720305) with monomethylamine in the presence of a copper and magnesium silicate (B1173343) catalyst to produce N-methylpiperidine, highlighting an industrial approach to N-alkylation. google.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperidines in a single synthetic operation. taylorfrancis.com These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. This approach is highly atom-economical and can rapidly generate molecular diversity. acs.org

While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known to produce highly functionalized piperidine scaffolds. taylorfrancis.comtandfonline.com For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield piperidine derivatives. taylorfrancis.com Another example is a tandem aza[4+2]/allylboration reaction that produces α-hydroxyalkyl piperidine derivatives from 4-borono-1-azadienes, maleimides, and aldehydes. acs.org Such strategies could potentially be adapted to incorporate the necessary functionalities for the target molecule. The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), in MCRs has also been explored for the synthesis of piperidines. rsc.org

Enantioselective Synthesis of Chiral Amino Alcohol Motifs Relevant to this compound

The presence of a stereocenter at the 2-position of the piperidine ring in this compound necessitates enantioselective synthetic methods to obtain a single enantiomer. This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high stereoselectivity of enzymes. researchgate.netresearchgate.net For the synthesis of chiral 2-methylpiperidine, resolution of the racemic mixture is a common approach. tandfonline.com However, asymmetric synthesis using biocatalysts offers a more direct route.

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are capable of converting ketones into chiral amines with high enantiomeric excess. researchgate.netacs.org For instance, a one-pot cascade using a carboxylic acid reductase, an amine transaminase, and an imine reductase can produce chiral piperidines. acs.org Similarly, a combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes has been used to synthesize chiral 3-aminopiperidines from amino alcohol precursors. rsc.org

Ketoreductases (KREDs) are another class of enzymes that can be used to produce chiral alcohols from prochiral ketones. This could be applied to the synthesis of the chiral β-amino alcohol moiety by reducing an α-amino ketone precursor.

Table 2: Examples of Biocatalytic Approaches for Chiral Amine and Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Chiral Amine | High enantioselectivity, uses ammonia (B1221849) as amine donor |

| Transaminase (TA) | Transamination | Ketone | Chiral Amine | Excellent stereocontrol, wide substrate scope |

| Imine Reductase (IRED) | Imine Reduction | Cyclic Imine | Chiral Cyclic Amine | High stereoselectivity for pre-formed imines |

| Ketoreductase (KRED) | Ketone Reduction | α-Amino Ketone | Chiral β-Amino Alcohol | High enantioselectivity for alcohol formation |

Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis. For the synthesis of chiral β-amino alcohols, the asymmetric hydrogenation of α-amino ketones is a highly effective method. rsc.org Ruthenium complexes bearing chiral diphosphine and diamine ligands have been shown to catalyze the hydrogenation of α-N-heteroaryl ketones to the corresponding chiral β-heteroaryl amino alcohols with excellent yields and enantioselectivities. rsc.orgthieme-connect.comthieme-connect.com

Another powerful approach is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. Iridium catalysts with chiral ligands, such as MeO-BoQPhos, have been successfully employed for the enantioselective hydrogenation of 2-alkylpyridines to yield enantioenriched 2-alkylpiperidines. dicp.ac.cnnih.gov For 2-methylpyridinium salt, an enantiomeric ratio of 82:18 was achieved. nih.gov This method provides a direct route to the chiral 2-methylpiperidine core.

The synthesis of chiral piperidine derivatives can also be achieved through rhodium-catalyzed asymmetric hydrogenation. For example, a tetrasubstituted fluoroalkene was hydrogenated to provide a key intermediate for a cis-4-fluoromethyl-2-methylpiperidine derivative. mdpi.com While not directly applicable to the target molecule, this demonstrates the power of asymmetric hydrogenation in controlling stereochemistry in piperidine ring systems.

Chiral Pool Synthesis Utilizing Natural or Readily Available Precursors

Chiral pool synthesis is a straightforward and effective strategy for producing enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. bccollegeasansol.ac.in This approach leverages the inherent chirality of natural products such as amino acids, sugars, and alkaloids to build complex chiral molecules. bccollegeasansol.ac.inrsc.org

For the synthesis of chiral 2-methylpiperidine derivatives, the amino acid L-lysine represents an excellent precursor. rsc.org In biosynthetic pathways, L-lysine is enzymatically converted into a δ-amino carbonyl intermediate, which then cyclizes to form Δ¹-piperideine, a key intermediate for various piperidine alkaloids. rsc.org This natural strategy can be mimicked in the laboratory. For instance, a vinylogous Mannich-type reaction using a functionalized dienolate can produce a chiral dihydropyridinone adduct, which serves as a versatile building block for a range of chiral piperidine compounds. rsc.org

Another common source for chiral pool synthesis is the use of chiral lactic acid esters, such as methyl d-lactate, which can be used to construct chiral side chains that are later incorporated into the final molecule. chemicalpapers.com Aldohexoses are also valuable precursors; they can be transformed into polyhydroxylated piperidine nitrones, which are powerful synthons for synthesizing piperidine iminosugars. mdpi.com

Table 1: Examples of Natural Precursors in Chiral Piperidine Synthesis

| Natural Precursor | Intermediate | Target Scaffold/Compound | Synthetic Strategy | Ref. |

| L-Lysine | Δ¹-Piperideine | Piperidine Alkaloids | Biosynthesis-inspired Mannich reaction | rsc.org |

| Methyl d-lactate | Chiral side chain | Nafithromycin (containing a chiral ethyl side chain) | Multi-step synthesis to form a chiral side chain for coupling | chemicalpapers.com |

| Aldohexoses | Piperidine Nitrones | Piperidine Iminosugars | Conversion to nitrone synthons | mdpi.com |

This approach is advantageous as it avoids the need for asymmetric catalysts or chiral auxiliaries in the key chirality-introducing step, relying instead on the stereochemistry of the starting material.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers powerful tools that can be applied to the efficient and selective synthesis of complex molecules like this compound.

Flow chemistry, utilizing microreactors, has emerged as a superior alternative to traditional batch processing for the synthesis of various chemical compounds, including piperidine derivatives. researchgate.netscribd.com This technology offers enhanced safety, efficiency, and scalability. nih.govresearchgate.net The large surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to higher yields, shorter reaction times, and better control over reaction parameters. beilstein-journals.orgresearchgate.net

A continuous flow protocol has been successfully developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.org This method uses readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce various functionalized piperidines in high yields (>80%) and with excellent diastereomeric ratios (>90:10) within minutes. acs.org Flow chemistry has also been employed for the electroreductive cyclization of imines with terminal dihaloalkanes to synthesize piperidine derivatives, offering a green and efficient single-step method that avoids toxic reagents. beilstein-journals.orgresearchgate.net

Studies on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a structural analog of the target compound, have demonstrated the significant advantages of flow synthesis over batch processes. scribd.comresearchgate.net Under optimal conditions, a single microreactor at 160 °C was able to produce the equivalent of more than five batch reactors operating at 120 °C. researchgate.net

Table 2: Flow Chemistry Applications in Piperidine Synthesis

| Reaction Type | Substrates | Conditions | Outcome | Ref. |

| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Continuous flow reactor | >80% yield, >90:10 dr, within minutes | acs.org |

| Electroreductive Cyclization | Imines, terminal dihaloalkanes | Electrochemical flow microreactor | Good yields, preparative scale synthesis | beilstein-journals.org |

| Nucleophilic Aromatic Substitution | 2-chloropyridine, 2-(methylamino)ethanol | Microreactor, 160 °C | High production rate compared to batch | researchgate.net |

| Anodic Oxidation | Piperidine-1-carbaldehyde | Electrochemical cell, 8 ml/min flow rate | 82% isolated yield of methoxylated intermediate | nih.gov |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org These reactions are widely used for the synthesis of substituted piperidines. tandfonline.com

Commonly employed methods include the Buchwald-Hartwig amination and Ullmann coupling for the N-arylation of piperidines, utilizing catalysts based on palladium, copper, nickel, and other metals. tandfonline.com For instance, the Buchwald-Hartwig amination was a key step in the synthesis of Lasmiditan, an approved drug for migraine treatment, where a halo-pyridinyl-(1-methyl-piperidin-4-yl)-methanone was coupled with an ammonia equivalent. nih.gov

Beyond N-arylation, cross-coupling reactions can forge C-C bonds directly onto the piperidine ring. Nickel-catalyzed Negishi cross-coupling reactions have been used to react aminoalkylzinc reagents with various aryl and heteroaryl halides. acs.org This allows for the introduction of functionalized side chains, such as an ethyl group, at the 2-position of the piperidine ring. acs.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted piperidines. acs.org This reductive Heck-type process demonstrates high yield and excellent enantioselectivity with a broad tolerance for different functional groups. acs.org

Table 3: Transition Metal-Catalyzed Synthesis of Piperidine Derivatives

| Reaction Name | Catalyst System | Coupling Partners | Product Type | Ref. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Halo-pyridinyl-piperidine, Benzophenone imine | N-Arylpiperidine derivative | nih.gov |

| Negishi Coupling | Ni(acac)₂ / DPE-Phos | Aminoalkylzinc bromides, Aryl/heteroaryl bromides | 2-Substituted piperidines | acs.org |

| Suzuki-Miyaura Coupling | Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans, Arylboronic acids | 2-Arylbenzofurans (related methodology) | beilstein-journals.org |

| Asymmetric Carbometalation | Rhodium / Chiral ligand | Dihydropyridines, Arylboronic acids | 3-Substituted tetrahydropyridines | acs.org |

| Ullmann Coupling | Copper powder / Ligand | Piperidine, Aryl halides | N-Arylpiperidines | tandfonline.com |

These advanced catalytic methods provide versatile and efficient routes to a wide array of piperidine-substituted products, enabling the synthesis of complex molecules with high precision.

Advanced Spectroscopic Characterization Techniques for 2 2 Methylpiperidin 1 Yl Ethanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like 2-(2-Methylpiperidin-1-YL)ethanol, ¹H and ¹³C NMR are fundamental for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the hydrogen framework of a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing clues about the functional groups and neighboring atoms. In this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the 2-methylpiperidine (B94953) ring and the N-ethanol side chain.

The protons on the piperidine (B6355638) ring typically appear in the range of 1.0 to 3.5 ppm. The methyl group at the C2 position would show a doublet due to coupling with the adjacent proton. The protons of the N-ethanol side chain (-CH₂CH₂OH) would resonate at different chemical shifts. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would be expected to appear further downfield compared to the methylene group attached to the hydroxyl group (-CH₂OH) due to the electron-withdrawing effect of the nitrogen atom. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for Piperidine-based Compounds

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine Ring CH₂ | 1.4 - 1.8 | Multiplet |

| Piperidine Ring CH₂ (adjacent to N) | 2.5 - 3.0 | Multiplet |

| Piperidine Ring CH (with methyl group) | 2.3 - 2.8 | Multiplet |

| Methyl Group (-CH₃) | 1.0 - 1.3 | Doublet |

| N-CH₂ (ethanol side chain) | 2.5 - 3.0 | Triplet/Multiplet |

| O-CH₂ (ethanol side chain) | 3.5 - 4.0 | Triplet/Multiplet |

Note: The exact chemical shifts and multiplicities for this compound would require experimental measurement. The values presented are typical ranges for similar structural motifs found in piperidine derivatives. oregonstate.eduillinois.educhemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.

For this compound, the ¹³C NMR spectrum would show signals for each of the carbon atoms in the 2-methylpiperidine ring and the N-ethanol side chain. The carbons of the piperidine ring typically resonate in the range of 20-60 ppm. The carbon atom bearing the methyl group (C2) and the carbons adjacent to the nitrogen atom (C2 and C6) would have characteristic chemical shifts influenced by their substituents. The methyl carbon would appear at a higher field (lower ppm value), typically between 15-25 ppm. The carbons of the N-ethanol side chain would be found in the region of 50-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2 | 55 - 65 |

| Piperidine C3 | 25 - 35 |

| Piperidine C4 | 20 - 30 |

| Piperidine C5 | 20 - 30 |

| Piperidine C6 | 45 - 55 |

| Methyl Carbon (-CH₃) | 15 - 25 |

| N-CH₂ (ethanol side chain) | 50 - 60 |

Note: These are estimated chemical shift ranges based on data from analogous N-alkyl-C-methyl piperidines and N-substituted piperidines. researchgate.netacs.org The actual values require experimental verification.

Advanced and Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra provide fundamental information, complex structures often require advanced two-dimensional (2D) NMR experiments for unambiguous signal assignment. researchgate.netsemanticscholar.orgipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is invaluable for tracing the connectivity of the proton spin systems within the 2-methylpiperidine ring and the ethanol (B145695) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms like nitrogen. For this compound, HMBC would show correlations between the N-CH₂ protons and the carbons of the piperidine ring (C2 and C6), confirming the point of attachment of the ethanol side chain. The structural elucidation of piperidine alkaloids has been successfully achieved using these 2D NMR techniques. uq.edu.au

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for separating volatile compounds and confirming their identity and purity. oup.com For this compound, GC-MS analysis would provide a retention time from the GC, which is characteristic of the compound under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum.

The mass spectrum would show the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. Additionally, a series of fragment ions would be observed, resulting from the cleavage of specific bonds within the molecule upon ionization. The fragmentation of piperidine derivatives is often characterized by the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, characteristic fragments would likely arise from the loss of the hydroxyl group, the ethyl group, or cleavage of the piperidine ring. The base peak in the mass spectrum of many piperidine alkaloids is often at m/z 98. researchgate.net

Table 3: Potential Mass Spectrometric Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₂NO]⁺ | Loss of CH₃ |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of CH₂CH₂OH |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. nih.govnih.gov It is particularly useful for analyzing complex mixtures. nih.govresearchgate.net The use of LC-MS with atmospheric pressure chemical ionization has been employed to study the metabolism of piperidine derivatives. nih.gov

In the context of this compound, LC-MS could be used to analyze its presence in various matrices. The liquid chromatograph would separate the compound from other components in the sample, and the mass spectrometer would provide mass information for identification and quantification. LC-MS methods are known for their high sensitivity and specificity. alternative-therapies.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS that can produce protonated molecules [M+H]⁺, which helps in the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to further fragment the selected parent ion to obtain more structural information, which is useful for differentiating isomers and identifying unknown compounds in a mixture. chromatographyonline.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which occur at specific frequencies. For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine within the piperidine ring, and the various C-H, C-C, C-N, and C-O single bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretching: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and piperidine ring methylene groups typically appear in the 2850-3000 cm⁻¹ range. The presence of both sp³ C-H bonds from the ring and the methyl group contributes to this region. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond of the primary alcohol is expected to produce a strong absorption band in the 1050-1150 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine in the piperidine ring typically appears in the 1000-1250 cm⁻¹ range. researchgate.net This peak may sometimes overlap with other absorptions in the fingerprint region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the fingerprint region, typically around 1440-1475 cm⁻¹. researchgate.net

The analysis of these characteristic peaks allows for the confirmation of the principal functional groups within the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong |

| C-H | Bending | 1350-1480 | Variable |

| C-O (Primary Alcohol) | Stretching | ~1050 | Strong |

| C-N (Tertiary Amine) | Stretching | 1000-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The molecule this compound is a saturated aliphatic amine and alcohol. It lacks significant chromophores—parts of a molecule that absorb light—such as double bonds, aromatic rings, or carbonyl groups. Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). reddit.com

The electronic transitions possible for this compound are:

n → σ* (n to sigma star) transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding σ* orbital. For saturated amines and alcohols, these transitions are typically weak and occur in the far UV region, usually below 200 nm. nih.gov

σ → σ* (sigma to sigma star) transitions: These transitions involve the excitation of an electron from a bonding σ orbital to an antibonding σ* orbital. These are high-energy transitions and also occur in the far UV region, typically below 180 nm.

Due to these characteristics, conventional UV-Vis spectroscopy is of limited utility for the routine characterization of this compound. Its primary application would be to confirm the absence of unsaturated impurities. Analogs of this compound that contain chromophores, such as a phenyl group attached to the piperidine ring, would exhibit characteristic π → π* transitions, making them readily analyzable by UV-Vis spectroscopy.

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| n → σ | < 200 nm | Low | C-N, C-O |

| σ → σ | < 180 nm | Low | C-C, C-H |

Computational and Theoretical Investigations of 2 2 Methylpiperidin 1 Yl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 2-(2-Methylpiperidin-1-YL)ethanol, this involves a thorough conformational analysis to find the global minimum on the potential energy surface.

The structure of this compound is characterized by two main points of flexibility: the conformation of the piperidine (B6355638) ring and the rotation of the N-substituted ethanol (B145695) side chain.

Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation. The methyl group at the C2 position can be in either an axial or an equatorial position. Computational studies on related N-substituted 2-methylpiperidines have shown that the preference for the axial or equatorial conformer is influenced by a balance of steric and electronic effects, including potential A(1,3) allylic strain between the N-substituent and the axial 2-methyl group nih.gov. The equatorial conformer is often, but not always, the more stable arrangement nih.gov.

Side Chain Conformation: The ethanol side chain (–CH₂–CH₂–OH) has multiple rotatable bonds, leading to various possible orientations. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the piperidine ring is a potential stabilizing interaction that would significantly influence the preferred conformation.

A complete conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify all low-energy conformers. The geometries of these conformers are then fully optimized to find the most stable structures.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound (Calculated at B3LYP Level) This table presents typical, expected values for bond lengths and angles and is for illustrative purposes.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C-O | 1.43 |

| C-N (ring) | 1.47 | |

| C-C (ring) | 1.54 | |

| O-H | 0.96 | |

| Bond Angle (°) | C-O-H | 109.5 |

| C-N-C (ring) | 112.0 | |

| N-C-C (side chain) | 110.0 |

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties, which are crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule mdpi.com. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO would likely be distributed across the σ* antibonding orbitals of the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show a negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its potential as a hydrogen bond donor.

Table 2: Representative Electronic Properties for a Molecule of this Type This table provides typical, expected values for illustrative purposes.

| Property | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -8.0 | Electron-donating ability |

| LUMO Energy | +1.0 to +2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 7.5 to 10.5 | Chemical stability and reactivity |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are invaluable for assigning specific molecular motions (stretching, bending, twisting) to the observed spectral bands nih.govnih.gov.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. A detailed assignment is achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each molecular motion to a given vibrational mode researchgate.neticm.edu.pl.

For this compound, key vibrational modes would include:

O–H stretch: A broad, strong band typically around 3300-3500 cm⁻¹.

C–H stretches: Multiple bands in the 2800-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups.

C–O stretch: A strong band in the 1050-1150 cm⁻¹ region.

C–N stretch: A medium band typically found between 1000-1250 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table presents theoretically expected frequency ranges for key vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| O–H Stretching | 3300 - 3500 | Strong, Broad |

| C–H Stretching (aliphatic) | 2850 - 3000 | Strong |

| CH₂ Bending/Scissoring | 1440 - 1480 | Medium |

| C–O Stretching | 1050 - 1150 | Strong |

| C–N Stretching | 1000 - 1250 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While standard DFT is used for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate excited states and predict electronic absorption spectra (UV-Vis) mdpi.comresearchgate.net. TD-DFT calculations provide information on vertical excitation energies (the energy required to excite an electron without changing the molecular geometry) and oscillator strengths, which relate to the intensity of the absorption bands.

As this compound is a saturated compound lacking chromophores (like double bonds or aromatic rings), it is not expected to absorb light in the visible region. The predicted electronic transitions would likely be high-energy n → σ* (an electron from a non-bonding orbital, like the nitrogen lone pair, is excited to an anti-bonding sigma orbital) or σ → σ* transitions, occurring in the far-UV region of the spectrum.

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling is a powerful tool for mapping out reaction pathways and understanding chemical kinetics utdallas.edu. By locating the transition state (the highest energy point along the reaction coordinate) and the reactants and products, the activation energy (Ea) for a reaction can be calculated.

For this compound, one could model various reactions, such as its oxidation, dehydration, or its role as a nucleophile in an Sₙ2 reaction. The process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Transition State (TS) Search: Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state down to the reactants and products to verify that the correct pathway has been found.

These calculations provide fundamental insights into the feasibility and rate of chemical reactions involving the title compound.

Applications of 2 2 Methylpiperidin 1 Yl Ethanol in Advanced Organic and Catalytic Chemistry

Role as Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. numberanalytics.comnumberanalytics.com The auxiliary creates a chiral environment that influences the stereochemical outcome of a reaction, after which it is removed to yield the desired enantiomerically enriched product. numberanalytics.comnumberanalytics.com 1,2-amino alcohols, such as 2-(2-methylpiperidin-1-yl)ethanol, and their derivatives are a significant class of chiral auxiliaries. thieme-connect.comnih.gov

The effectiveness of a chiral auxiliary hinges on several key design principles, many of which are exemplified by the structure of amino alcohols. numberanalytics.com

Rigid Conformational Control: A well-defined and rigid conformation of the substrate-auxiliary adduct is crucial for high stereoselectivity. Amino alcohols can form chelate structures with metal ions, creating a rigid framework that restricts the possible approach trajectories of reagents. thieme-connect.com

Effective Shielding: The auxiliary must effectively block one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered face. The bulky piperidine (B6355638) ring in this compound can provide this steric hindrance.

Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed stereocenter. numberanalytics.com The hydroxyl group of amino alcohols provides a convenient point of attachment through ester or ether linkages, which can be readily cleaved.

High Asymmetric Induction: The primary function of the auxiliary is to induce a high degree of stereoselectivity, leading to a high diastereomeric or enantiomeric excess of the product. numberanalytics.com

The following table summarizes the key design principles for chiral auxiliaries derived from amino alcohols:

| Design Principle | Description | Relevance of Amino Alcohols |

| Rigid Conformation | Creates a predictable reaction environment. | Capable of forming metal chelates, leading to a rigid structure. thieme-connect.com |

| Steric Shielding | Differentiates the two faces of the prochiral center. | Bulky substituents on the nitrogen or carbon atoms can effectively block one face. |

| Facile Attachment/Removal | Allows for efficient synthesis and recovery of the product. | The hydroxyl group allows for ester or ether formation and subsequent hydrolysis. numberanalytics.com |

| High Stereoselectivity | The ultimate measure of the auxiliary's effectiveness. | The chiral environment created by the auxiliary directs the stereochemical outcome of the reaction. numberanalytics.com |

Amino alcohol-derived chiral auxiliaries have demonstrated significant success in controlling the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. libretexts.org

Alkylation Reactions: In the alkylation of enolates, the chiral auxiliary attached to the carbonyl compound directs the approach of the alkylating agent. vanderbilt.edu For instance, amides derived from chiral amino alcohols can be deprotonated to form a chiral enolate. The subsequent alkylation occurs with high diastereoselectivity due to the steric influence of the auxiliary. thieme-connect.com

Aldol (B89426) Reactions: The aldol reaction creates two new stereocenters, making stereocontrol particularly challenging. Chiral auxiliaries derived from amino alcohols can control the facial selectivity of both the enolate and the aldehyde, leading to the formation of specific syn- or anti-aldol products. researchgate.net

Addition Reactions: In conjugate addition reactions, the chiral auxiliary can control the stereochemistry of the newly formed stereocenter at the β-position. Similarly, in additions of organometallic reagents to carbonyls, the auxiliary can direct the nucleophilic attack to one face of the carbonyl group. libretexts.org

Research has shown that chiral amines derived from amino acids can be used to synthesize chiral aldehydes with significant enantiomeric excess through the alkylation of metalloenamines. uoa.gr This highlights the potential of amino alcohol derivatives in controlling stereoselectivity in such transformations.

The concept of dual stereoselectivity, where two chiral entities work in concert to control the stereochemical outcome of a reaction, is a powerful strategy in asymmetric synthesis. rsc.org In some cases, a chiral auxiliary can be used in conjunction with a chiral catalyst. The matching or mismatching of the stereochemical preferences of the auxiliary and the catalyst can lead to enhanced or diminished stereoselectivity, respectively. rsc.org

For example, in the addition of diethylzinc (B1219324) to aldehydes, the use of a chiral amino alcohol as a chiral auxiliary can result in high asymmetric induction. researchgate.net This demonstrates the ability of the amino alcohol to effectively control the stereochemistry of the reaction. The principle of dual catalysis, where both a transition metal catalyst and an organocatalyst (like a chiral phosphoric acid) are chiral, has also been explored in the asymmetric amination of alcohols, showcasing a cooperative effect in achieving high stereoselectivity. rsc.org

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are crucial components of metal complexes, influencing their catalytic activity, stability, and physical properties.

Ligands derived from this compound can be synthesized by reacting the amino alcohol with various starting materials to introduce additional coordinating groups. These modified ligands can then be reacted with metal salts to form metal complexes. core.ac.ukekb.egsemanticscholar.org The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. ekb.egnih.gov

For instance, Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are a common class of ligands in coordination chemistry. core.ac.ukekb.eg A derivative of this compound could potentially be modified to form a Schiff base ligand, which could then be used to synthesize a variety of metal complexes. ekb.eg The synthesis of metal complexes with piperazine-based N2O2 ligands has been reported, highlighting the utility of piperidine-like structures in forming stable complexes. biointerfaceresearch.com

The general procedure for synthesizing such metal complexes can be summarized as follows:

| Step | Description |

| 1. Ligand Synthesis | Modification of this compound to introduce additional donor atoms. |

| 2. Complexation | Reaction of the synthesized ligand with a metal salt (e.g., chloride, sulfate, acetate) in a suitable solvent. ekb.egnih.gov |

| 3. Isolation and Purification | The resulting metal complex is isolated by filtration or evaporation and purified by recrystallization. ekb.eg |

The determination of the structure of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the most definitive method for elucidating the solid-state structure of these complexes. mdpi.com Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy, as well as magnetic susceptibility measurements, provide valuable information about the coordination environment of the metal ion. scielo.org.mxresearchgate.net

In a typical bidentate coordination mode, the nitrogen of the piperidine ring and the oxygen of the ethanol (B145695) arm of this compound would coordinate to the metal center, forming a stable five-membered chelate ring. The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the presence of other ligands. scielo.org.mx The analysis of Mn(II) complexes with Schiff base ligands has revealed both tetrahedral and octahedral geometries, demonstrating the variability in coordination based on the specific ligand and metal. scielo.org.mx Similarly, studies on other metal complexes have proposed octahedral or tetrahedral geometries based on spectral and analytical data. core.ac.ukmdpi.com

Homogeneous and Heterogeneous Catalysis

The dual functionality of this compound, possessing both a basic amine and an alcohol moiety, allows it to act as a versatile ligand in both homogeneous and heterogeneous catalytic systems. The nitrogen atom can coordinate to a metal center, while the hydroxyl group can also participate in coordination or act as a proton-responsive site. This bidentate character is crucial for forming stable and well-defined catalytic species.

Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Oxidation Reactions)

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands are essential for achieving high levels of enantioselectivity in metal-catalyzed reactions. Asymmetric hydrogenation and oxidation are two of the most powerful methods for creating stereogenic centers.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a highly atom-economical method for producing chiral alcohols, amines, and other saturated compounds. acs.org The effectiveness of these reactions often hinges on the design of the chiral ligand complexed to the metal, typically iridium, rhodium, or ruthenium. researchgate.net While direct studies detailing the use of this compound in industrial-scale asymmetric hydrogenation are not extensively published, the principle relies on the formation of a chiral metal complex that preferentially catalyzes the hydrogenation of one prochiral face of a substrate over the other. For instance, iridium complexes are well-known catalysts for the hydrogenation of various substrates. nih.govresearchgate.netrsc.org The chiral environment created by ligands like this compound is critical for differentiating between the enantiotopic faces of the substrate, leading to one enantiomer of the product in excess. The piperidine ring's conformation and the stereocenter at the 2-position would create a specific chiral pocket around the metal center, influencing the substrate's approach and thereby the stereochemical outcome.

Asymmetric Oxidation: Catalytic enantioselective oxidation processes are fundamental for synthesizing a variety of chiral molecules. The development of palladium(II) systems for the kinetic resolution of secondary alcohols, for example, highlights the potential for such transformations. In these systems, a chiral ligand directs the selective oxidation of one enantiomer of a racemic alcohol, leaving the unreacted enantiomer in high enantiomeric purity. The use of an atmosphere of oxygen as the stoichiometric oxidant makes these processes environmentally attractive.

While specific data for this compound in widely-used asymmetric oxidation reactions is limited in readily available literature, its structural similarity to other successful amino alcohol ligands suggests its potential applicability. The nitrogen and oxygen atoms can form a chelate with a metal center, such as palladium, creating a rigid chiral environment necessary for enantioselective recognition.

Small Molecule Activation within Coordination Complexes

The activation of small, often inert, molecules like hydrogen (H₂), carbon dioxide (CO₂), and water (H₂O) is a significant goal in catalysis, aiming to convert abundant feedstocks into valuable chemicals. This is typically achieved through coordination to a metal center, which alters the molecule's electronic properties and renders it more reactive.

The design of ligands that support metal centers in these activation processes is crucial. The electronic and steric properties of the ligand can tune the reactivity of the metal complex. For example, iridium catalysts supported by N-phenylpicolinamide motifs have been successfully used for the hydrogenation of CO₂ to formate. rsc.org The ligand plays a key role in the heterolysis of H₂, which is often the rate-determining step. Although direct evidence of this compound in such systems is not prominent, its amino-alcohol structure could facilitate proton transfer steps that are often coupled with electron transfer in small molecule activation. The hydroxyl group could act as an internal base or a proton relay, which is a known strategy to enhance catalytic activity.

Catalyst Design Principles, Turnover Frequency (TOF) Studies, and Recyclability

The practical application of a catalyst, particularly in industrial settings, depends not only on its activity and selectivity but also on its stability, lifespan, and the ease with which it can be separated and reused.

Catalyst Design Principles: The design of a successful catalyst involves the strategic combination of a metal and a ligand. The ligand, such as this compound, must provide a stable coordination environment for the metal, create the desired steric and electronic environment to control selectivity, and be robust under reaction conditions. The modular nature of many ligands allows for systematic tuning of their properties.

Turnover Frequency (TOF): Turnover frequency is a measure of the intrinsic activity of a catalyst, defined as the number of moles of substrate converted per mole of catalyst per unit time. High TOF values are desirable as they indicate a more efficient catalyst. For example, iridium-based catalysts for glycerol (B35011) dehydrogenation have demonstrated TOFs as high as 4 x 10⁴ h⁻¹. nih.gov While specific TOF data for catalysts based on this compound are not widely reported, such studies would be essential to quantify their efficiency and compare them with existing systems.

Recyclability: The ability to recycle a catalyst is crucial for sustainable and cost-effective chemical production. For homogeneous catalysts, this often presents a challenge. One strategy involves immobilizing the catalyst on a solid support. A notable example involves the use of a derivative of the target compound's structural class in a system with a magnetically separable catalyst. In a study on aza-Michael additions, the product 3-(2-methylpiperidin-1-yl)propanamide (B3359129) was synthesized using a catalyst supported on magnetic Fe₃O₄ nanoparticles. This heterogeneous catalyst could be easily recovered using an external magnet and reused for multiple cycles with only a slight decrease in activity. After ten reuses, the catalyst retained 86.3% of its initial activity. This demonstrates that the piperidine moiety is compatible with modern catalyst recycling strategies.

Below is an interactive table summarizing the performance of a recyclable catalyst system related to the piperidine scaffold.

| Catalyst System | Reaction | Product | Initial Yield | Yield after 10 Cycles | Recyclability Method |

| Fe₃O₄ Nanoparticles | Aza-Michael Addition | 3-(2-methylpiperidin-1-yl)propanamide | 93.2% | 86.3% | Magnetic Separation |

Future Research Directions and Emerging Paradigms in 2 2 Methylpiperidin 1 Yl Ethanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemical research. For 2-(2-Methylpiperidin-1-YL)ethanol, future efforts are likely to concentrate on moving beyond traditional synthetic pathways toward more sustainable alternatives.

A plausible and commonly referenced method for synthesizing related N-substituted piperidine (B6355638) alcohols is the ring-opening of ethylene (B1197577) oxide by the corresponding piperidine. In this case, the nucleophilic nitrogen of 2-methylpiperidine (B94953) would attack the electrophilic carbon of ethylene oxide, typically in the presence of a base catalyst and under controlled temperature conditions to prevent unwanted side reactions.

Future research will likely focus on optimizing this process by employing green chemistry principles. This includes the exploration of:

Catalytic Systems: Developing highly efficient and reusable catalysts to minimize waste and energy consumption. This could involve heterogeneous catalysts that are easily separated from the reaction mixture or organocatalysts that avoid the use of toxic metals.

Alternative Solvents: Shifting from conventional polar aprotic solvents like dimethylformamide (DMF) to greener alternatives such as bio-based solvents or even solvent-free reaction conditions. mdpi.com

Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters, improve safety, and allow for more efficient scale-up compared to traditional batch processing.

Another promising direction is the development of synthetic routes from alternative starting materials. For instance, methods involving the reduction of a nitro group on a precursor molecule followed by cyclization and functionalization, as demonstrated in the synthesis of related piperidine-containing compounds, could be adapted. mdpi.com The use of hydrazine (B178648) hydrate (B1144303) with a palladium catalyst for such reductions represents a well-established but improvable method. mdpi.com

Advanced Spectroscopic and Computational Methodologies for In-Depth Characterization

A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is crucial for predicting its reactivity and designing new applications. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will remain essential tools.

FT-IR spectroscopy is used to identify key functional groups. For instance, the O-H stretch of the alcohol and the C-N stretching of the tertiary amine would produce characteristic absorption bands. mdpi.comresearchgate.net

¹H and ¹³C NMR provide detailed information about the molecular skeleton. The spectra for molecules containing the 2-methylpiperidine moiety show characteristic signals for the methyl group, the various methylene (B1212753) protons (CH₂) within the piperidine ring, and the ethanol (B145695) side chain. mdpi.com

Computational Methodologies: Density Functional Theory (DFT) has emerged as a powerful tool for investigating molecular properties. kfupm.edu.saresearchgate.net Future studies on this compound will likely employ:

Conformational Analysis: To identify the most stable three-dimensional arrangements of the molecule, which is critical given the flexibility of the piperidine ring and the side chain. kfupm.edu.sa

HOMO-LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's electronic structure, reactivity, and kinetic stability. researchgate.netsemanticscholar.org The energy gap between these orbitals is a key indicator of chemical reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions, confirming the stability arising from electron delocalization. kfupm.edu.sa

These computational methods, often performed in various simulated solvent environments, provide a level of detail that complements experimental data and guides further synthetic efforts. kfupm.edu.saresearchgate.net

| Analytical Technique | Expected Observations for this compound | Reference for Methodology |

| FT-IR Spectroscopy | Broad band for O-H stretch (alcohol), bands for C-H stretching (aliphatic), and C-N stretching. | mdpi.com |

| ¹H-NMR Spectroscopy | Signals corresponding to the methyl group (doublet), piperidine ring protons (complex multiplets), and the -CH₂CH₂OH side chain protons. | mdpi.com |

| ¹³C-NMR Spectroscopy | Distinct signals for the methyl carbon, the five unique carbons of the piperidine ring, and the two carbons of the ethanol side chain. | mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₇NO), along with characteristic fragmentation patterns. | researchgate.net |

| DFT Calculations | Determination of optimized geometry, HOMO-LUMO energy gap, and MEP surface to predict reactivity. | kfupm.edu.saresearchgate.net |

This table presents expected data based on the analysis of structurally similar compounds.

Expanding the Scope of Applications in Challenging Organic Transformations

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. Future research will focus on leveraging this compound in a wider array of challenging organic transformations.

One significant area of application is in metal-catalyzed cross-coupling reactions. The core structure of this compound is analogous to intermediates used in reactions like the Negishi cross-coupling. acs.org For example, organometallic reagents derived from similar piperidine structures have been successfully coupled with various aryl and heteroaryl halides and triflates, demonstrating a powerful method for creating carbon-carbon bonds. acs.org The application of this compound or its derivatives as ligands or synthons in such reactions is a promising field of study.

Furthermore, the piperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. Research shows that the 2-methylpiperidine unit is incorporated into various complex heterocyclic systems, including nicotinonitriles and thieno[2,3-c]pyridines, which have been evaluated for cytotoxic or other biological activities. mdpi.commdpi.com The hydroxyl group of this compound provides a convenient handle for attaching the piperidine moiety to other molecular fragments through esterification or etherification, expanding its utility in the synthesis of novel drug candidates.

Integration of this compound in Green Chemistry Initiatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The integration of this compound into these initiatives can be viewed from two perspectives: its synthesis and its use.

As discussed in section 6.1, developing sustainable synthetic routes using renewable starting materials, non-toxic solvents, and energy-efficient processes is a key goal. researchgate.net An efficient, green synthesis of this compound would make it a more attractive building block for industrial applications.

Q & A

Basic Research Question: What are the key physicochemical properties and characterization techniques for 2-(2-Methylpiperidin-1-YL)ethanol?

Answer:

The compound, with CAS RN 1484-84-0 and molecular formula C₇H₁₅NO, is a crystalline low-melting solid (melting point not explicitly reported) soluble in alcohol and other polar solvents . Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): For structural confirmation, focusing on the piperidine ring protons (δ 1.2–2.8 ppm) and the ethanol moiety (δ 3.4–3.8 ppm).

- Mass Spectrometry (MS): To confirm molecular weight (129.2 g/mol) and fragmentation patterns.

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures, though no published data exists for this compound .

Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

The compound is classified under acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and eye irritation (Category 2A; H319) . Mitigation strategies include:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.

- Spill Management: Absorb with inert material (e.g., sand) and dispose via authorized waste handlers .

Advanced Research Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

While direct synthesis data is limited, analogous piperidine-ethanol derivatives are synthesized via:

- Reductive Amination: Reacting 2-methylpiperidine with ethylene oxide under catalytic hydrogenation (e.g., Pd/C), optimizing temperature (50–80°C) and solvent (ethanol/THF) .

- Purity Enhancement: Recrystallization in ethanol or column chromatography (silica gel, eluent: chloroform/methanol) to achieve ≥95% purity .

Advanced Research Question: What analytical challenges arise in resolving spectral data contradictions for this compound?

Answer:

Common contradictions include:

- NMR Signal Overlap: The methyl group (2-CH₃) on the piperidine ring may obscure adjacent protons. Use high-field NMR (≥400 MHz) or 2D techniques (COSY, HSQC) for deconvolution .

- Mass Fragmentation Ambiguity: Isomeric byproducts (e.g., regioisomers) may co-elute. Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) for separation .

Advanced Research Question: How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from:

- Assay Variability: Standardize in vitro protocols (e.g., cell lines, incubation time) for antimicrobial or cytotoxicity studies.

- Structural Analogues: Compare activity across derivatives (e.g., 2-(4-Amino-piperidin-1-YL)-ethanol) to isolate pharmacophore contributions .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity with electronic/steric properties .

Advanced Research Question: What experimental designs are suitable for probing the pharmacological potential of this compound?

Answer:

- Target Identification: Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to piperazine-based ligands .

- ADME Profiling: Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability (PAMPA assay) .

- Toxicity Studies: Conduct acute toxicity trials in rodent models, monitoring organ-specific effects (e.g., hepatic/renal biomarkers) .

Advanced Research Question: How can crystallographic data resolve conformational flexibility in this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.